2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a fluorophenyl group, and an azetidinone ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it suitable for investigating the mechanisms of various biological activities.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate or active ingredient. Its ability to interact with specific molecular targets can be harnessed for developing new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
- 1-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
Compared to similar compounds, 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
277314-15-5 |
---|---|
Molecular Formula |
C31H28FNO6S |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
[(2S)-2-[(3S,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H28FNO6S/c1-21-7-17-27(18-8-21)40(36,37)39-20-28(34)29-30(33(31(29)35)25-13-11-24(32)12-14-25)23-9-15-26(16-10-23)38-19-22-5-3-2-4-6-22/h2-18,28-30,34H,19-20H2,1H3/t28-,29-,30-/m1/s1 |
InChI Key |
SMJAXBOGINPMIZ-IDZRBWSNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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